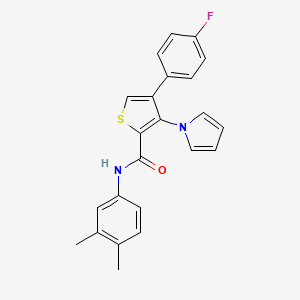

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 3,4-dimethylphenyl group, a 4-fluorophenyl substituent, and a pyrrole ring. The presence of fluorine and methyl groups suggests optimization for metabolic stability and target binding .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2OS/c1-15-5-10-19(13-16(15)2)25-23(27)22-21(26-11-3-4-12-26)20(14-28-22)17-6-8-18(24)9-7-17/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQJKYCDTOPVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine.

Substitution Reactions: The phenyl groups with specific substituents (3,4-dimethyl and 4-fluorophenyl) are introduced through electrophilic aromatic substitution reactions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiophene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s closest structural analog is N-(4-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1358506-76-9), which replaces the 3,4-dimethylphenyl group with a 4-chlorophenyl substituent (Table 1) .

Table 1: Structural and Physicochemical Comparison

Impact of Substituent Modifications

- In contrast, the 3,4-dimethylphenyl group in the target compound provides electron-donating methyl groups, which may improve solubility and reduce metabolic oxidation .

- Lipophilicity : Chlorine’s higher hydrophobicity (ClogP ~2.0) compared to methyl groups (ClogP ~0.1 per methyl) may increase the analog’s membrane permeability but reduce aqueous solubility .

Biological Activity

N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 320.4 g/mol. Its structure features a thiophene ring, a pyrrole moiety, and substituted phenyl groups, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H19FN2O |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It can alter receptor function by interacting with binding sites, influencing signaling pathways related to cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Case Study:

A study reported the compound's efficacy against HT29 colorectal cancer cells, where it demonstrated an IC50 value similar to that of standard chemotherapeutic agents like doxorubicin . The presence of the fluorophenyl group is believed to enhance its potency through increased lipophilicity and improved cell membrane permeability.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary investigations suggest that it may exhibit activity against both bacterial and fungal strains.

Research Findings:

In a comparative study, the compound was tested against common pathogens such as E. coli and S. aureus. Results indicated a notable reduction in microbial growth at certain concentrations .

Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Anticancer | HT29 (colorectal) | Similar to doxorubicin |

| Antimicrobial | E. coli | Significant growth inhibition |

| S. aureus | Notable effectiveness |

Q & A

Basic: What are the standard synthetic routes for preparing N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

A typical synthesis involves coupling thiophene-2-carboxylic acid derivatives with substituted anilines. Key steps include:

- Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group at the 4-position of the thiophene ring.

- Buchwald-Hartwig amination for attaching the 3,4-dimethylphenyl group to the carboxamide moiety.

- Pyrrole functionalization via palladium-catalyzed C–H activation.

Optimize yields by: - Screening catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) .

- Monitoring reaction progress via TLC and adjusting temperature (e.g., 80–110°C for coupling steps) .

- Purification via column chromatography (hexane/EtOAc gradient) and verifying purity by HPLC (≥98%) .

Advanced: How can structural ambiguities in NMR data (e.g., overlapping signals) for this compound be resolved?

Methodological Answer:

Use a combination of:

- 2D NMR techniques : HSQC to assign proton-carbon correlations and NOESY to differentiate stereochemical environments. For example, distinguish aromatic protons in the 3,4-dimethylphenyl group (δ 6.8–7.2 ppm) from pyrrole protons (δ 6.2–6.5 ppm) .

- Variable-temperature NMR : Resolve overlapping signals by lowering the temperature to –40°C to slow conformational exchange .

- Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian 09) .

Basic: What in vitro assays are suitable for preliminary biological activity screening of this compound?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., kinase inhibition) with ATP concentration gradients (0–100 µM) and measure IC₅₀ via nonlinear regression .

- Cell viability assays : Employ MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and triplicate replicates .

- Protein binding : Quantify binding affinity via surface plasmon resonance (SPR) with immobilized target proteins .

Advanced: How should researchers address contradictions in reported solubility data (e.g., DMSO vs. aqueous buffers)?

Methodological Answer:

- Phase-solubility studies : Perform shake-flask experiments in buffered solutions (pH 1–10) at 25°C and 37°C, quantifying solubility via UV-Vis spectroscopy (λmax = 254 nm) .

- Molecular dynamics simulations : Model solvation free energy in different solvents using GROMACS .

- Validate experimentally : Compare with literature using identical conditions (e.g., 10 mg/mL in DMSO with sonication for 30 min) .

Advanced: What computational strategies are effective for structure-activity relationship (SAR) analysis of thiophene-carboxamide derivatives?

Methodological Answer:

- 3D-QSAR : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields from aligned analogs .

- Molecular docking : Dock the compound into target binding pockets (e.g., using AutoDock Vina) and validate poses with MD simulations .

- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) .

Basic: What protocols ensure accurate thermal stability analysis using DSC/TGA?

Methodological Answer:

- Sample preparation : Use 2–5 mg of lyophilized compound in sealed aluminum pans.

- Parameters : Heat from 25°C to 300°C at 10°C/min under N₂ flow (50 mL/min).

- Interpretation : Identify decomposition peaks (TGA mass loss >5%) and correlate with DSC endotherms .

- Validation : Compare with melting points (m.p.) from capillary tubes .

Advanced: How can X-ray crystallography resolve polymorphic forms of this compound?

Methodological Answer:

- Crystal growth : Use slow evaporation from acetone/water (1:1) at 4°C.

- Data collection : Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 100 K .

- Structure refinement : Solve via direct methods (SHELXT) and refine with SHELXL (R-factor < 0.05) .

Advanced: What LC-MS/MS methods are recommended for metabolite identification in pharmacokinetic studies?

Methodological Answer:

- Chromatography : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/ACN gradient.

- Mass settings : ESI+ mode, MRM transitions for parent (m/z 435 → 317) and potential metabolites (e.g., hydroxylated species, m/z 451 → 333) .

- Data analysis : Identify metabolites using software (e.g., MetaboLynx) with mass defect filtering (±50 mDa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.